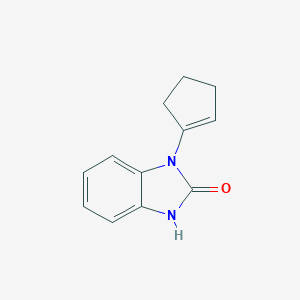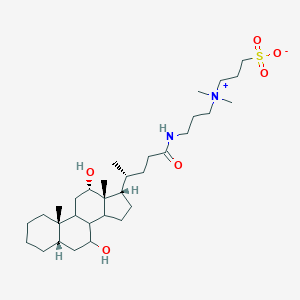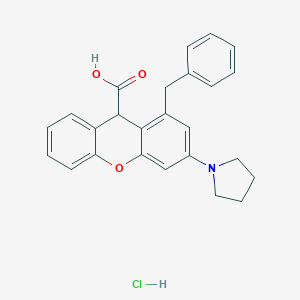
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mechanism Of Action
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. Activation of adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease of intracellular cAMP levels. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride binds to the adenosine A1 receptor and prevents the activation of the receptor, leading to the inhibition of the downstream signaling pathways.
Biochemical And Physiological Effects
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to have various biochemical and physiological effects. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase insulin secretion in pancreatic beta cells by blocking the inhibitory effect of adenosine A1 receptor on adenylate cyclase. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been shown to increase cardiac contractility by blocking the inhibitory effect of adenosine A1 receptor on calcium channels. In addition, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been shown to increase neuronal activity in the hippocampus by blocking the inhibitory effect of adenosine A1 receptor on potassium channels.
Advantages And Limitations For Lab Experiments
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has several advantages for lab experiments. First, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride is a selective antagonist for the adenosine A1 receptor, which allows researchers to investigate the specific role of adenosine A1 receptor in various physiological and pathological processes. Second, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a high affinity for adenosine A1 receptor, which allows researchers to use lower concentrations of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride in experiments. However, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some limitations. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has a short half-life in vivo, which limits its use in animal studies. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride also has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride. First, researchers could investigate the role of adenosine A1 receptor in the regulation of other physiological and pathological processes, such as inflammation, pain, and addiction. Second, researchers could develop new compounds that have higher selectivity and potency for adenosine A1 receptor, which could improve the specificity and sensitivity of experiments. Third, researchers could investigate the potential therapeutic applications of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride and related compounds in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride involves several steps, including the condensation of 8-chlorotheophylline with benzylamine to form 8-benzyltheophylline, followed by the reaction of 8-benzyltheophylline with pyrrolidine and chloroacetyl chloride to give 1-benzyl-3-pyrrolidinylxanthene-9-carboxylate. The final step involves the addition of hydrochloric acid to produce 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride hydrochloride.
Scientific Research Applications
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been widely used in scientific research to investigate the role of adenosine A1 receptor in various physiological and pathological processes. For example, 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has been used to study the effects of adenosine A1 receptor on insulin secretion, cardiac function, and neuronal activity. 1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride has also been used to investigate the role of adenosine A1 receptor in the regulation of sleep and wakefulness.
properties
CAS RN |
102584-98-5 |
|---|---|
Product Name |
1-Benzyl-3-pyrrolidinylxanthene-9-carboxylate hydrochloride |
Molecular Formula |
C25H24ClNO3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-benzyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H23NO3.ClH/c27-25(28)24-20-10-4-5-11-21(20)29-22-16-19(26-12-6-7-13-26)15-18(23(22)24)14-17-8-2-1-3-9-17;/h1-5,8-11,15-16,24H,6-7,12-14H2,(H,27,28);1H |
InChI Key |
GAQZUMLDBJWAPU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCN(C1)C2=CC(=C3C(C4=CC=CC=C4OC3=C2)C(=O)O)CC5=CC=CC=C5.Cl |
synonyms |
9H-Xanthene-9-carboxylic acid, 1-(phenylmethyl)-3-pyrrolidinyl ester, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



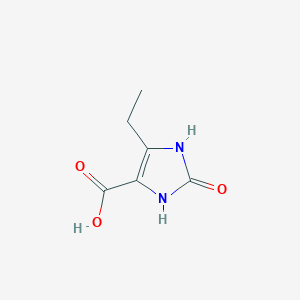
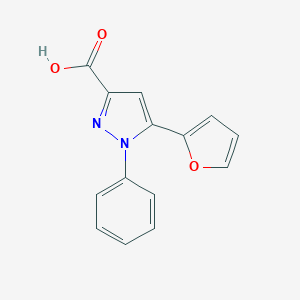
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

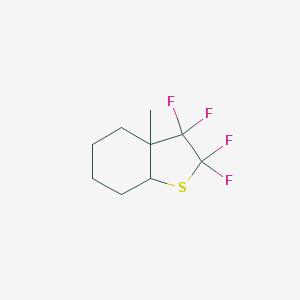
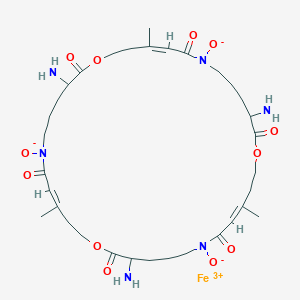
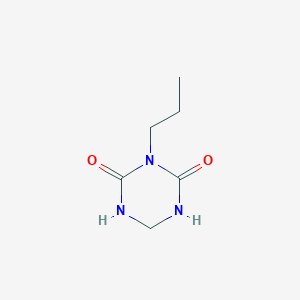

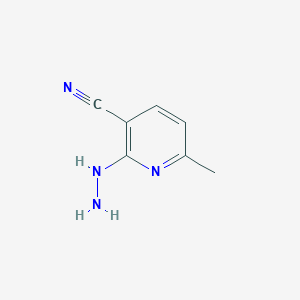
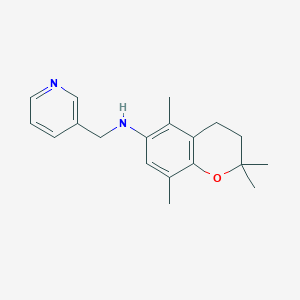
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
